molecular formula C10H5Br2Cl2NO2S2 B12591691 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- CAS No. 646039-79-4

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)-

Cat. No.: B12591691
CAS No.: 646039-79-4
M. Wt: 466.0 g/mol
InChI Key: GWYJUPAHWFJWQL-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is a chemical compound with the molecular formula C10H5Br2Cl2NO2S2. It is known for its unique structural features, which include a thiophene ring substituted with sulfonamide, bromine, and dichlorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- typically involves the bromination of thiophene followed by sulfonamide formation. The reaction conditions often include the use of bromine or brominating agents in the presence of a catalyst to achieve selective bromination at the 4 and 5 positions of the thiophene ring. Subsequent reactions with sulfonamide and dichlorophenyl groups are carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonamide reactions using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .

Scientific Research Applications

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine and dichlorophenyl groups may enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, 4,5-dibromo-N-(3,4-dichlorophenyl)- is unique due to the combination of bromine, sulfonamide, and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

646039-79-4

Molecular Formula

C10H5Br2Cl2NO2S2

Molecular Weight

466.0 g/mol

IUPAC Name

4,5-dibromo-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C10H5Br2Cl2NO2S2/c11-6-4-9(18-10(6)12)19(16,17)15-5-1-2-7(13)8(14)3-5/h1-4,15H

InChI Key

GWYJUPAHWFJWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(S2)Br)Br)Cl)Cl

Origin of Product

United States

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